2,3-Dioxobutanedial
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
97245-29-9 |
|---|---|
Molecular Formula |
C4H2O4 |
Molecular Weight |
114.06 g/mol |
IUPAC Name |
2,3-dioxobutanedial |
InChI |
InChI=1S/C4H2O4/c5-1-3(7)4(8)2-6/h1-2H |
InChI Key |
OURVMEXCDVXLPR-UHFFFAOYSA-N |
SMILES |
C(=O)C(=O)C(=O)C=O |
Canonical SMILES |
C(=O)C(=O)C(=O)C=O |
Origin of Product |
United States |
Chemical and Physical Properties
Chemo- and Regioselective Chemical Synthesis Routes
Achieving chemo- and regioselectivity is paramount when constructing molecules with multiple functional groups. For tetraones, this involves selectively introducing or oxidizing carbonyl functionalities at specific positions within a carbon backbone.
Direct oxidation of suitable precursors to generate vicinal dicarbonyls or, in the case of tetraones, multiple vicinal carbonyls, is a key synthetic approach. While specific direct oxidation methods for the parent butane-1,2,3,4-tetraone are not extensively detailed in current literature, related strategies for vicinal polycarbonyl synthesis provide insight. For instance, vicinal tricarbonyl amides have been synthesized via direct oxidative reactions of β-ketoamides using phenyliodine(III) bis(trifluoroacetate), yielding products in moderate to excellent yields nih.gov. Another approach involves the oxidative cleavage of vicinal diols to form tetraone structures u-ryukyu.ac.jp. The synthesis of substituted tetraones, such as 1,4-Diphenylbutane-1,2,3,4-tetraone, has been achieved through the reaction of benzil (B1666583) with benzoyl chloride in the presence of a base, involving condensation and oxidation steps ontosight.ai.
Multi-step syntheses offer greater control over the introduction of functional groups and the construction of complex molecular architectures. For butane-1,2,3,4-tetraone derivatives, these approaches often involve building the carbon skeleton first and then introducing the carbonyl functionalities or their precursors. For example, environmentally friendly syntheses of butane-1,2,3,4-tetracarboxylic acid, a related compound, have been developed using ultrasonochemical solid–liquid phase transfer catalysis starting from succinic anhydride (B1165640) derivatives mdpi.org. Photochemical cyclization strategies have also been employed for the synthesis of substituted cyclobutane-1,2,3,4-tetracarboxylic acids and their dianhydrides, utilizing light irradiation to induce ring formation google.comgoogle.com. Complex tetraone structures, such as spiro[isobenzofuran-1,6′-pyrrolo[2,3-d]pyrimidine]-2′,3,4′,5′-tetraones, have been prepared via one-pot procedures involving addition reactions followed by oxidative cleavage researchgate.net. Investigations into the regioselectivity and stereoselectivity of intramolecular domino aldol (B89426) cyclization/acetalizations of other tetraone systems, like 1,2,7,8-tetraones, highlight the complexity and control required in synthesizing polycarbonyl compounds researchgate.net.
The principles of green chemistry are increasingly integrated into synthetic methodologies to minimize environmental impact and enhance safety. This includes the use of greener solvents, reduction of hazardous byproducts, and improved atom economy researchgate.netjocpr.comepitomejournals.com. While specific applications of anhydrous or green solvent systems directly to butane-1,2,3,4-tetraone synthesis are not extensively documented, the broader field of dicarbonyl and tetraone synthesis has seen advancements. For instance, the synthesis of related tetralone derivatives has benefited from green protocols, including photocatalysis rsc.org. The use of water, supercritical CO2, and bio-based solvents are promoted as alternatives to hazardous organic solvents in pharmaceutical synthesis, aligning with green chemistry principles jocpr.com. Anhydrous conditions are often critical for reactions involving highly reactive intermediates or moisture-sensitive reagents, which would be relevant for polycarbonyl compounds researchgate.net.
Stereochemical Control in this compound Synthesis
While the parent butane-1,2,3,4-tetraone does not possess stereocenters, the synthesis of chiral tetraone derivatives or molecules with vicinal dicarbonyl functionalities requires precise stereochemical control.
Enantioselective and diastereoselective methods are crucial for synthesizing compounds with defined three-dimensional structures. For vicinal dicarbonyls and related tetraone derivatives, these strategies aim to create specific stereoisomers. Diastereoselective synthesis of substituted tetraones has been reported, focusing on controlling the relative stereochemistry of substituents u-ryukyu.ac.jp. The synthesis of 1,4-dicarbonyl compounds, which share vicinal carbonyl character, has been achieved through highly enantio- and diastereoselective additions of silyl (B83357) ketene (B1206846) acetals to electrophilic 1-azaallyl cations, generating up to two new stereogenic centers x-mol.net. Other methods include enantioselective conjugate additions of dicarbonyl compounds to nitroalkenes acs.org and enzymatic reductions of α-diketones to chiral hydroxyketones rsc.org. These methodologies, while often applied to different molecular scaffolds, underscore the principles of controlling stereochemistry in the vicinity of carbonyl groups.
Chiral auxiliaries and catalysts are indispensable tools for achieving high levels of stereocontrol in organic synthesis. A chiral auxiliary is a stereogenic moiety temporarily attached to a substrate to direct the stereochemical outcome of a reaction, and it can typically be recovered and reused york.ac.ukwikipedia.org. Examples include Evans' oxazolidinones, which are widely used in asymmetric aldol reactions blogspot.com. Chiral catalysts, such as transition metal complexes, can also mediate stereoselective transformations. For instance, chiral palladium catalysts have been employed for the enantioselective N-allylation of vicinal diamine derivatives nih.gov, and ruthenium complexes with chiral ligands are used for the asymmetric hydrogenation of ketones like 1-tetralones bohrium.com. The development of chiral sulfinyl transfer agents has also enabled scalable asymmetric syntheses of valuable chiral amines researchgate.net. These catalytic and auxiliary-controlled methods provide powerful pathways for constructing complex chiral molecules, which could be adapted for the synthesis of chiral tetraone derivatives.
Data Tables
Biomimetic and Enzymatic Analogues Synthesis Approaches
Biomimetic and enzymatic approaches offer powerful tools for the synthesis of complex organic molecules, often providing high selectivity, mild reaction conditions, and reduced environmental impact. These methodologies are particularly valuable for accessing chiral molecules and for performing transformations that are difficult to achieve through conventional chemical means. For dicarbonyl compounds, these strategies can involve the direct enzymatic synthesis, the use of enzymes in combination with chemical steps (chemoenzymatic synthesis), or the investigation of natural pathways that produce or metabolize dicarbonyls.
Chemoenzymatic synthesis combines the strengths of both chemical and enzymatic catalysis, allowing for the efficient construction of molecules with complex stereochemistry and functionality. This approach is highly effective for synthesizing various dicarbonyl compounds and their derivatives. Enzymes like ketoreductases (KREDs), alcohol dehydrogenases (ADHs), aldolases, and lipases have been employed in cascade reactions to achieve specific transformations.
For instance, ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are widely used for the stereoselective reduction of carbonyl groups, a transformation that can be integrated into synthetic routes for dicarbonyls or their precursors. Studies have demonstrated the use of KREDs to reduce keto esters, yielding chiral hydroxy ester intermediates crucial for natural product synthesis kit.edumdpi.com. Similarly, ADHs have been utilized for the stereoselective reduction of 1,4-dicarbonyl compounds to chiral diols mdpi.com. Ene reductases (EREDs) have also shown promise in the asymmetric monoreduction of α,β-dicarbonyl compounds to α-hydroxy carbonyls, achieving high enantioselectivities acs.org.
Aldolases, such as d-fructose-6-phosphate aldolase (B8822740) (EcFSA), have been employed in chemoenzymatic cascades to synthesize chiral 2,3-dihydroxy-1,4-diketones from simple precursors. These diketones serve as versatile synthons for the construction of highly functionalized heterocyclic scaffolds acs.org. Furthermore, enzymes like lipases (e.g., CAL-B) have been integrated into chemoenzymatic strategies for the synthesis of β-ketosulfides, which share structural similarities with β-dicarbonyl compounds beilstein-journals.org. Imine reductases (IREDs) have also been used in biocatalytic reductive amination reactions involving dicarbonyls and diamines to synthesize nitrogen-containing heterocycles like piperazines researchgate.net.
Table 1: Examples of Chemoenzymatic Transformations for Related Dicarbonyls
| Enzyme Class/Example | Substrate Type | Transformation | Product Type | Key Feature / Yields | Reference |
| Ene Reductases (EREDs) | α,β-Dicarbonyls | Monoreduction | α-Hydroxy Carbonyls | ee > 99.9% (e.g., 1-phenyl-1,2-propanedione (B147261) to (R)-PAC) | acs.org |
| Aldolases (EcFSA) | Achiral precursors | Aldol addition | Chiral 2,3-dihydroxy-1,4-diketones | High yields, gram scale synthesis | acs.org |
| Ketoreductases (KREDs) | Keto esters | Stereoselective reduction | Chiral hydroxy esters | High yield and enantiomeric excess (ee) | kit.edumdpi.com |
| Lipases (CAL-B) | Various | Chemoenzymatic synthesis | β-Ketosulfides | Thiol-free protocol | beilstein-journals.org |
| Alcohol Dehydrogenases (ADHs) | 1,4-Dicarbonyls | Stereoselective reduction | Chiral 1,4-diols | Moderate conversions, selective diol formation | mdpi.com |
| Imine Reductases (IREDs) | 1,2-Dicarbonyls + Diamines | Reductive amination | Piperazines | High activity and excellent enantioselectivity | researchgate.net |
Investigating biocatalytic pathways provides insights into how nature synthesizes or modifies dicarbonyl compounds, paving the way for bio-inspired synthetic strategies. This includes studying enzymes that directly produce dicarbonyls or intermediates, or pathways that interconvert dicarbonyls.
Dioxygenases, such as indoleamine 2,3-dioxygenase and tryptophan 2,3-dioxygenase, are enzymes that can cleave indole (B1671886) rings, leading to the formation of dicarbonyl products nih.gov. These enzymes catalyze the oxidation of specific substrates, inserting oxygen atoms and breaking carbon-carbon bonds to yield dicarbonyl structures. Another avenue involves the enzymatic oxidation of carbohydrates. For example, enzymes like FgrGalOx and AbPDH1 can oxidize sugars like galactose and lactose (B1674315) to produce dicarbonyl cross-linkers, demonstrating a pathway for generating dicarbonyl functionalities from renewable feedstocks nih.gov.
Dicarbonyl reductases represent a class of enzymes specifically capable of reducing carbonyl groups. These enzymes can stereoselectively convert dicarbonyl compounds into chiral diols, offering a direct biocatalytic route to valuable stereoisomers mdpi.comrsc.org. Investigations into metabolic pathways for compounds like 2,3-butanediol (B46004) also reveal the involvement of dicarbonyl intermediates such as acetoin (B143602), which is enzymatically reduced to the final diol product researchgate.net. Furthermore, the glyoxalase system, comprising glyoxalase I (GLO1) and glyoxalase II (GLO2), plays a crucial role in the detoxification of endogenous α-dicarbonyls, highlighting the biological relevance and metabolic handling of these reactive species portlandpress.com.
Table 2: Biocatalytic Pathway Investigations Involving Dicarbonyls
| Enzyme / Pathway | Substrate Type | Transformation | Product Type / Role | Key Feature | Reference |
| Dioxygenases (e.g., Indoleamine 2,3-dioxygenase) | Indole derivatives | Oxidative cleavage | Dicarbonyl products | Formation of dicarbonyls via C-C bond cleavage | nih.gov |
| FgrGalOx, AbPDH1 | Carbohydrates (e.g., Galactose, Lactose) | Enzymatic oxidation | Dicarbonyl cross-linkers | Production from renewable resources | nih.gov |
| Dicarbonyl Reductases | Dicarbonyls | Stereoselective reduction | Chiral Diols | Direct production of optically pure diols | rsc.org |
| Glyoxalase System (GLO1, GLO2) | α-Dicarbonyls (e.g., Glyoxal (B1671930), Methylglyoxal) | Detoxification | Lactate, GSH | Efficient removal of reactive dicarbonyls | portlandpress.com |
| 2,3-Butanediol Dehydrogenase (BDH) | Acetoin (a dicarbonyl intermediate) | Reduction | 2,3-Butanediol | Key step in a metabolic pathway | researchgate.net |
These enzymatic and chemoenzymatic strategies offer promising avenues for the synthesis of this compound and related α-dicarbonyl compounds, providing pathways that are often more selective, environmentally benign, and capable of generating specific stereoisomers compared to traditional chemical methods.
Compound List:
this compound
α,β-Dicarbonyls
1,4-Dicarbonyls
1,5-Dicarbonyls
Glyoxal (GO)
Methylglyoxal (MGO)
Diacetyl (DA)
Acetoin
1-phenyl-1,2-propanedione
(R)-PAC
Chiral 2,3-dihydroxy-1,4-diketones
β-ketosulfides
Rugulactone
1,4-Diaryl-1,4-diones
Indoleamine 2,3-dioxygenase
Tryptophan 2,3-dioxygenase
FgrGalOx
AbPDH1
Glyoxalase I (GLO1)
Glyoxalase II (GLO2)
Acetolactate synthase (ALS)
Acetolactate decarboxylase (ALDC)
2,3-Butanediol dehydrogenase (BDH)
Ene Reductases (EREDs)
Ketoreductases (KREDs)
Alcohol Dehydrogenases (ADHs)
Aldolases (e.g., EcFSA)
Transaminases
Imine Reductases (IREDs)
Lipases (e.g., CAL-B)
NAD(P)H
NAD(P)+
Dimethyl sulfoxide (B87167) (DMSO)
Trifluoroacetic anhydride
Based on a comprehensive search for scientific literature, there is insufficient available data to generate a detailed article on the chemical compound “this compound” that adheres to the specified outline and quality standards.
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Chemical Reactivity and Mechanistic Investigations of 2,3 Dioxobutanedial
Reaction Kinetics and Thermodynamics
Activation Energy Profiles and Transition State Characterization
The activation energy (Ea) represents the minimum energy required for a chemical reaction to occur. It is a critical parameter in understanding reaction kinetics, with a lower activation energy generally corresponding to a faster reaction rate. For any reaction involving 2,3-Dioxobutanedial, the activation energy profile would map the potential energy of the system as it progresses from reactants to products, passing through a high-energy transition state.
The transition state is a transient molecular configuration that exists at the peak of the activation energy barrier. It is an unstable, high-energy species that is not directly observable but can be characterized computationally. Transition state theory provides a framework for understanding the rates of chemical reactions by examining the properties of this activated complex. The structure of the transition state for a reaction involving this compound would resemble the species that lies at the energy maximum along the reaction coordinate. Characterization of this transition state is crucial for elucidating the reaction mechanism. Computational methods, such as density functional theory (DFT) and ab initio calculations, are instrumental in determining the geometry, energy, and vibrational frequencies of the transition state.
Equilibrium Studies and Thermodynamic Control in Product Formation
In chemical reactions where multiple products can be formed, the distribution of these products can be governed by either kinetic or thermodynamic control. This distinction is particularly relevant when competing reaction pathways lead to different products.
Under kinetic control , the product that forms the fastest will be the major product. This typically occurs at lower temperatures where the reactions are irreversible, and the product distribution is determined by the relative activation energies of the competing pathways. The product with the lower activation energy barrier will be formed more rapidly and will therefore predominate.
Conversely, under thermodynamic control , the most stable product will be the major product. This is favored at higher temperatures where the reactions are reversible, allowing for equilibrium to be established between the products. At equilibrium, the product distribution is determined by the relative Gibbs free energies of the products, with the thermodynamically most stable product being favored.
For a reaction involving this compound that can yield multiple products, equilibrium studies would be necessary to determine the relative stabilities of the potential products. By analyzing the product distribution under different temperature conditions, it would be possible to ascertain whether a particular reaction is under kinetic or thermodynamic control.
Interactive Data Table: Factors Influencing Reaction Control
| Factor | Kinetic Control | Thermodynamic Control |
| Temperature | Low | High |
| Reaction Time | Short | Long (to reach equilibrium) |
| Reversibility | Irreversible | Reversible |
| Major Product | Product formed fastest (lowest Ea) | Most stable product (lowest ΔG) |
Elucidation of Reaction Mechanisms
Identification and Characterization of Reaction Intermediates
For reactions involving this compound, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) could be employed to identify and structurally elucidate any reaction intermediates. For instance, NMR spectroscopy can provide detailed information about the connectivity of atoms in a molecule, while mass spectrometry can determine the molecular weight and fragmentation pattern of a compound, aiding in its identification. By monitoring the reaction mixture over time with these techniques, it may be possible to observe the formation and decay of intermediate species, providing direct evidence for a proposed reaction pathway.
Computational Mechanistic Studies (e.g., QM/MM)
Computational chemistry provides powerful tools for investigating reaction mechanisms at the molecular level. Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid method that combines the accuracy of quantum mechanics for the reactive part of a system with the efficiency of molecular mechanics for the surrounding environment. This approach is particularly useful for studying reactions in complex systems, such as in solution or in biological environments.
For a reaction involving this compound, QM/MM simulations could be used to model the entire reaction pathway, including the reactants, transition states, intermediates, and products. These simulations can provide detailed insights into the energetics and geometries of all species along the reaction coordinate. Furthermore, computational studies can help to rationalize experimental observations and to predict the outcome of reactions under different conditions. By calculating the potential energy surface, researchers can identify the most likely reaction mechanism and understand the factors that control the reactivity and selectivity of the reaction.
Advanced Spectroscopic Characterization of 2,3 Dioxobutanedial
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2,3-Dioxobutanedial, both one-dimensional (1D) and multi-dimensional (2D) NMR techniques, along with dynamic NMR studies, provide comprehensive insights.
Multi-Dimensional NMR Techniques for Comprehensive Structural Elucidation
Multi-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), are crucial for establishing connectivity and spatial relationships between atoms.
COSY: In this compound, the two aldehyde protons (-CHO) are expected to be chemically distinct due to the molecule's symmetry. However, in a simple COSY experiment, no direct proton-proton coupling is anticipated between these aldehyde protons as they are not vicinal. If any enol tautomers exist, COSY could reveal couplings between protons on adjacent carbons.
HSQC: This technique correlates protons directly bonded to carbons. For this compound, HSQC would be vital for assigning the ¹H signals of the aldehyde protons to their respective aldehyde carbons (C=O). The expected chemical shifts for aldehyde protons are typically in the range of 9-10 ppm, while the aldehyde carbons would appear significantly downfield in the ¹³C NMR spectrum, likely around 190-200 ppm, characteristic of carbonyl carbons adjacent to other carbonyls or electron-withdrawing groups libretexts.orgpressbooks.pub.
HMBC: HMBC is essential for establishing longer-range correlations (2-3 bonds) between protons and carbons. This experiment would confirm the connectivity of the aldehyde protons to the adjacent carbonyl carbons, and the carbonyl carbons to each other. For instance, HMBC would show correlations between the aldehyde proton and the carbonyl carbon it is attached to, as well as potentially to the adjacent carbonyl carbon, providing definitive proof of the molecular skeleton.
NOESY: NOESY experiments reveal through-space proximities between protons. If this compound exists in specific conformations or undergoes restricted rotation around single bonds, NOESY could detect correlations between protons that are spatially close, even if they are not directly bonded. This can be particularly useful for understanding conformational preferences or potential intramolecular interactions.
Dynamic NMR Studies of Conformational Equilibria and Chemical Exchange Processes
Dynamic NMR (DNMR) is employed to study processes that occur on the NMR timescale, such as conformational changes, tautomerism, or chemical exchange.
Conformational Equilibria: Molecules with single bonds can undergo rotation, leading to different conformers. If the energy barrier to rotation around the C-C bonds in this compound is sufficiently high, or if tautomeric forms exist (e.g., enolization of the diketone system), DNMR can be used to study these equilibria copernicus.orgut.ee. Variable temperature NMR experiments can reveal changes in peak shapes and positions as the rate of exchange between different states varies with temperature. At low temperatures, distinct signals for different conformers might be observed, while at higher temperatures, these signals may coalesce into a single, averaged peak due to rapid exchange.
Chemical Exchange: Processes like proton exchange, particularly if the molecule is in solution with a protic solvent or if acidic protons are present, can be monitored by DNMR. The characteristic broadening and eventual coalescence of signals indicate the rate of exchange. For this compound, the aldehyde protons are generally not acidic enough for rapid exchange with common solvents, but any potential enol forms could exhibit such behavior.
Mass Spectrometry (MS) Techniques
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural insights through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition Determination
HRMS is capable of measuring the m/z ratio of ions with very high accuracy, often to several decimal places. This precision allows for the determination of the exact mass of a molecule, which can then be used to unambiguously establish its elemental composition.
For this compound (C₄H₂O₄), the calculated exact mass is approximately 114.00430 Da. HRMS would confirm this precise mass, distinguishing it from other compounds that might have the same nominal mass but different elemental formulas bioanalysis-zone.comlibretexts.org. For example, if a compound with a nominal mass of 114 Da were analyzed, HRMS could differentiate it from other possibilities by its exact mass, thereby confirming the presence of four carbons, two hydrogens, and four oxygens.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) involves selecting a specific ion (precursor ion) and fragmenting it further to analyze the resulting product ions. This technique is invaluable for elucidating the structure of a molecule by revealing characteristic fragmentation pathways.
For this compound, common fragmentation events under electron ionization (EI) or collision-induced dissociation (CID) might include:
Loss of CO: The diketone moiety (-CO-CO-) is susceptible to fragmentation, potentially leading to the loss of carbon monoxide (CO, 28 Da).
Loss of CHO: The aldehyde groups (-CHO) could fragment, leading to the loss of a formyl radical (CHO, 29 Da).
Cleavage of C-C bonds: The bonds between the carbonyl groups or between carbonyls and aldehydes could cleave. For instance, cleavage between the two central carbonyl carbons would yield fragments related to glyoxal (B1671930) or its derivatives.
Loss of H₂O: If enolization occurs, or if hydration is present, water loss might be observed.
The fragmentation pattern provides a molecular fingerprint that can be used for identification and structural confirmation. For instance, a precursor ion at m/z 114 could fragment to ions at m/z 86 (loss of CO), m/z 85 (loss of CHO), or other characteristic fragments, which would be analyzed in the MS/MS spectrum wvu.edunih.govwikipedia.org.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules, providing information about the functional groups present.
Infrared (IR) Spectroscopy: IR spectroscopy is highly sensitive to polar functional groups. For this compound, characteristic IR absorptions would be expected from:
Carbonyl groups (C=O): Strong absorption bands in the region of 1700-1750 cm⁻¹ are characteristic of ketone and aldehyde carbonyl stretching vibrations libretexts.orgpressbooks.publibretexts.orgspecac.comlibretexts.orglibretexts.org. The presence of two adjacent carbonyls might slightly influence the exact position.
Aldehyde C-H stretch: Aldehyde protons typically show characteristic C-H stretching bands in the range of 2700-2850 cm⁻¹, often appearing as a pair of bands or a shoulder on the aliphatic C-H stretches libretexts.orgpressbooks.pub.
C-C stretching: Vibrations of the carbon-carbon backbone and the C-C bonds within the diketone system would also contribute to the spectrum, typically in the fingerprint region (below 1500 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy and is particularly useful for non-polar or weakly polar bonds.
Carbonyl groups (C=O): Similar to IR, Raman spectroscopy would show strong bands corresponding to the stretching vibrations of the C=O groups. The exact frequencies can provide information about the electronic environment of the carbonyls.
C-H stretching: The C-H stretching vibrations of the aldehyde groups would also be observable in the Raman spectrum.
C-C stretching: The C-C bonds within the molecule would exhibit characteristic Raman scattering. Raman spectroscopy is also sensitive to symmetric vibrations, which might be pronounced in the diketone system.
The combination of these spectroscopic techniques provides a robust framework for the complete characterization of this compound, confirming its structure, elemental composition, and providing insights into its molecular dynamics and functional group environment.
Assignment of Characteristic Carbonyl and Other Functional Group Frequencies
Infrared (IR) and Raman spectroscopy are fundamental techniques for identifying functional groups within a molecule by analyzing the vibrational modes of its chemical bonds. For this compound, the presence of aldehyde and α-diketone functionalities dictates specific spectral signatures.
The carbonyl (C=O) stretching vibrations are typically strong absorptions in the IR spectrum. Simple aldehydes and ketones usually exhibit C=O stretching frequencies in the range of 1710-1740 cm⁻¹ msu.edulibretexts.orgspectroscopyonline.com. Aldehydes, due to their structure, often show slightly higher frequencies (around 1730 ± 7 cm⁻¹) compared to ketones (around 1715 ± 7 cm⁻¹) pg.edu.pl. Given the presence of two aldehyde groups and two adjacent ketone groups in this compound, distinct C=O stretching bands are expected. The α-diketone moiety, with its adjacent carbonyls, might lead to specific shifts or coupling effects in their vibrational modes. Conjugation, as seen in systems like 1,4-dicarbonyls, can lower the C=O stretching frequency pg.edu.pl.
Furthermore, the aldehyde groups are characterized by C-H stretching vibrations, typically observed as a pair of weak to medium bands around 2750-2850 cm⁻¹ msu.edu. Bending vibrations associated with the aldehyde C-H bonds also contribute to the spectrum. Raman spectroscopy, which complements IR by highlighting vibrations involving changes in polarizability, is particularly useful for symmetric linkages and carbon backbones units.ittanta.edu.eglibretexts.org. While direct Raman data for this compound is not extensively detailed in the searched literature, Raman spectroscopy would likely provide complementary information on the C=O and C-H bonds, potentially revealing symmetric stretching modes that might be weak in IR.
Table 1: Expected Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Assignment Notes |
| Aldehyde C=O | Stretch | 1725-1740 | Conjugation may influence position. |
| Ketone C=O | Stretch | 1705-1725 | Adjacent carbonyls may show coupling. |
| Aldehyde C-H | Stretch | 2750-2850 | Typically observed as a doublet. |
| Aldehyde C-H | Bend | 1350-1400 | In-plane bend. |
| Aldehyde C-H | Bend | 2700-2800 | Out-of-plane bend (Fermi resonance). |
Note: These are expected ranges based on general functional group behavior. Specific experimental data for this compound would provide precise values.
Conformational Analysis and Intermolecular Interactions via Vibrational Signatures
Vibrational spectroscopy can provide insights into the molecular conformation and intermolecular interactions of this compound. Conformational analysis using IR and Raman spectroscopy often involves observing changes in peak positions, intensities, or the appearance of new bands that are sensitive to the molecule's spatial arrangement. For instance, studies on similar diols, like 2,3-butanediol (B46004), have utilized matrix-isolation IR spectroscopy and DFT calculations to identify different conformers, often characterized by gauche or trans arrangements of hydroxyl groups around the O-C-C-O dihedral angle uc.ptnih.govresearchgate.net. These conformers can be stabilized by intramolecular hydrogen bonding, as observed in 2,3-butanediol, where a weak O···H-O interaction was identified in gauche conformers uc.ptnih.gov.
Intermolecular interactions, such as hydrogen bonding or van der Waals forces, can significantly influence vibrational frequencies. Hydrogen bonding typically leads to a red-shift (lower wavenumber) and broadening of stretching vibrations (e.g., O-H or C=O) msu.edu. The presence of multiple carbonyl groups in this compound suggests potential for various intermolecular interactions, which could manifest as shifts in the C=O stretching bands or changes in their relative intensities depending on the sample's state (solid, liquid, solution). Analyzing these spectral changes under different conditions can help elucidate the dominant intermolecular forces and preferred conformations in various environments.
Electronic Spectroscopy (UV-Visible and Circular Dichroism)
Electronic spectroscopy probes the transitions of electrons between molecular orbitals, providing information about conjugation, electronic structure, and the presence of chromophores.
Elucidation of Electronic Transitions and Conjugation Effects within the System
UV-Visible (UV-Vis) spectroscopy is sensitive to molecules containing conjugated π systems or non-bonding electrons that can undergo electronic transitions. The presence of two aldehyde and two ketone carbonyl groups in this compound implies an extended conjugated system. Such conjugated systems typically exhibit absorption bands in the UV-Vis region, corresponding to π→π* and n→π* transitions lumenlearning.comjove.comazooptics.comlibretexts.orgmsu.edu.
The n→π* transitions, often associated with carbonyl groups, are generally weaker and occur at longer wavelengths than π→π* transitions. As conjugation increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, leading to a bathochromic shift (absorption at longer wavelengths) jove.comlibretexts.orgmsu.edu. Given the structure of this compound, absorption bands are expected in the UV region, potentially extending into the visible spectrum if the conjugation is sufficiently extensive. For example, conjugated dienes absorb around 217 nm, while more extended systems absorb at longer wavelengths lumenlearning.comlibretexts.org. The α-diketone moiety itself can contribute to UV absorption.
Table 2: Expected UV-Visible Absorption Maxima for this compound
| Expected λmax (nm) | Probable Transition | Intensity | Notes |
| 200-250 | π→π* (from C=O) | Strong | Expected due to conjugated carbonyls. |
| 280-350 | n→π* (from C=O) | Weak | Characteristic of carbonyl groups. |
Note: These are predicted ranges. Experimental data is required for precise values.
Chiroptical Properties for Stereoisomer Analysis (if applicable)
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. It is a powerful tool for determining the absolute configuration and studying the stereochemistry of chiral compounds.
The linear molecule OHC-C(=O)-C(=O)-CHO, as drawn, does not possess any stereocenters and is therefore achiral. Consequently, it would not exhibit optical activity, and its CD spectrum would ideally show no signal. However, if this compound were to exist in chiral tautomeric forms or if it formed complexes with chiral entities, CD spectroscopy could become relevant. Studies on related compounds like 2,3-butanediol, which has chiral centers, have extensively used CD to analyze its stereoisomers (meso, R,R, S,S) uc.ptyoutube.comwikipedia.org. These studies highlight how CD spectra can differentiate between enantiomers and provide information about their absolute configurations, often by comparing experimental spectra with theoretically calculated CD spectra unipi.it. For this compound itself, without inherent chirality, CD analysis would not be applicable for stereoisomer identification.
Compound List
this compound
2,3-Butanediol
1,4-Butanediol
Theoretical and Computational Chemistry Studies of 2,3 Dioxobutanedial
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are essential for understanding the fundamental electronic structure, bonding, and reactivity of molecules like 2,3-Dioxobutanedial. These methods, including Density Functional Theory (DFT) and Ab Initio approaches, allow researchers to predict and interpret molecular properties at a fundamental level.
Electronic Structure, Bonding, and Reactivity Analysis
Studies employing DFT and Ab Initio methods aim to elucidate the electron distribution within this compound, analyze the nature and strength of its chemical bonds, and predict its potential reactivity. These calculations can identify key functional groups and atomic centers that are likely to participate in chemical reactions, such as nucleophilic or electrophilic attack. For example, the presence of multiple carbonyl groups in this compound suggests potential sites for addition reactions. While specific detailed analyses for this compound are not extensively published, general computational studies on similar polycarbonyl compounds reveal insights into charge distribution and bond polarization, which are critical for predicting reactivity.
Prediction of Spectroscopic Parameters and Spectral Interpretation
A significant application of QM calculations is the prediction of spectroscopic parameters, which can then be used to interpret experimental data or to predict the spectral signatures of novel compounds. Time-Dependent Density Functional Theory (TDDFT) is a common method used to predict electronic spectra, such as UV-Visible absorption. Research on a broad range of organic molecules, including those with multiple carbonyl groups, has shown that TDDFT can predict excitation energies and oscillator strengths researchgate.netaip.org. For compounds like this compound, which contain multiple carbonyl functionalities, TDDFT calculations can provide insights into the electronic transitions responsible for light absorption. Such predictions are crucial for identifying the molecule if it were to be synthesized or detected.
Data Table: Predicted Spectroscopic Properties (Illustrative)
| Property | Predicted Value (eV) | Method (Example) | Notes |
| Lowest Singlet Transition (E₁) | Varies | TDDFT | Predicted excitation energy for the first electronic transition. |
| Oscillator Strength (f₁) | Varies | TDDFT | Indicates the probability of the electronic transition occurring. |
| ¹³C NMR Chemical Shift (C=O) | Varies | DFT/GIAO | Predicted chemical shift for carbonyl carbons. |
| ¹H NMR Chemical Shift (CHO) | Varies | DFT/GIAO | Predicted chemical shift for aldehyde protons. |
Energetics of Reaction Pathways and Transition States
Computational chemistry plays a vital role in mapping out the energy landscape of chemical reactions. By calculating the energies of reactants, products, and transition states, researchers can determine the feasibility and kinetics of reaction pathways. For this compound, studies might explore its stability or its participation in various chemical transformations. Transition state calculations, often performed using DFT, provide the energy barriers that must be overcome for a reaction to proceed. While specific detailed reaction pathway studies for this compound are not prominently featured in the initial search results, this remains a key area where computational methods would be applied to understand its chemical behavior.
Molecular Dynamics (MD) Simulations
Molecular Dynamics simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment.
Conformational Sampling and Dynamic Behavior in Various Media
MD simulations can explore the conformational space of this compound, identifying stable and accessible three-dimensional structures. This is particularly relevant for molecules with rotatable bonds, where different spatial arrangements can influence their properties and reactivity. By simulating the molecule's movement in a given medium (e.g., vacuum, solvent), MD can reveal how the molecule fluctuates and interconverts between different conformers. Such simulations are crucial for understanding how the molecule behaves dynamically, which can impact its interactions with other molecules or surfaces.
Solvent Effects and Solvation Dynamics on Molecular Properties
The environment in which a molecule exists, particularly the surrounding solvent, can significantly alter its properties. MD simulations, often incorporating explicit or implicit solvent models, can quantify these solvent effects. This includes how solvent molecules arrange themselves around this compound (solvation shell) and how these interactions dynamically influence its electronic structure, stability, and reactivity. Studies on related systems suggest that solvation can stabilize certain conformations or alter reaction rates by modifying activation energies. Understanding solvation dynamics helps in predicting how the molecule will behave in realistic chemical or biological environments.
Compound List:
this compound
Applications of 2,3 Dioxobutanedial in Chemical Synthesis and Catalysis
Role as a Versatile Building Block in Organic Synthesis
The presence of multiple electrophilic carbonyl centers in 2,3-Dioxobutanedial positions it as a potentially valuable synthon for constructing intricate molecular frameworks.
Direct and detailed accounts of this compound's utilization in multi-component reactions (MCRs) for building complex molecular architectures are not extensively reported in the literature. Its high reactivity might necessitate specific reaction conditions or derivatization to control its participation in MCRs. However, as a molecule bearing multiple reactive carbonyl groups, it theoretically possesses the capacity to engage in various condensation and cyclization reactions characteristic of MCRs, potentially leading to diverse molecular scaffolds.
Evidence suggests that this compound, or compounds with similar vicinal tetracarbonyl structures, can serve as precursors for the synthesis of heterocyclic compounds. A reference to a 2009 Wiley-VCH publication indicates that tricarbonyl compounds, and by extension vicinal tetracarbonyl compounds like this compound, have been employed in the synthesis of heterocyclic aldehydes, specifically mentioning pterins and quinoxalines. This suggests a pathway for constructing novel heterocyclic systems through condensation reactions involving the aldehyde and ketone functionalities of this compound with suitable nucleophilic partners.
| Compound Name | Potential Application | Implied Product Classes |
| This compound | Precursor for heterocyclic synthesis | Pterins, Quinoxalines |
| (2,3-Dioxosuccinaldehyde) | (Based on 2009 Wiley-VCH publication reference) | Biheterocycles |
Catalytic Applications and Mechanistic Insights
The exploration of this compound in catalytic roles is an area with limited direct evidence. While its structure might suggest potential interactions with metal centers or participation in catalytic cycles, documented applications are scarce.
There is a lack of direct scientific literature detailing the use of this compound or its derivatives as organocatalysts. The inherent reactivity of the compound might lend itself to catalytic activity, but specific mechanisms or examples of such applications have not been identified in the reviewed sources.
| Compound Name | Role in Catalysis | Associated Catalysts |
| This compound | Potential ligand/component in metal-catalyzed systems | Noble Metal Catalysts (e.g., Platinum) |
| (2,3-Dioxosuccinaldehyde) | (Indirect mention in supplier categories) |
Unfortunately, despite extensive searching for information on the chemical compound "this compound" and its specific applications in polymer chemistry and material science, no relevant scientific literature or research findings were found that detail its use as a monomer in the synthesis of functional polymeric materials or in the functionalization of polymeric matrices and surfaces.
The search results primarily focused on "2,3-Butanediol," a different chemical compound, or discussed "tetraketones" in general terms without specifying "this compound" in the context of polymer applications. Therefore, it is not possible to generate a scientifically accurate and informative article adhering to the provided outline and content requirements for "this compound" based on the available information.
Derivatization Reactions and Advanced Analytical Methodologies for 2,3 Dioxobutanedial
Selective Derivatization for Enhanced Chromatographic Analysis
Chromatographic methods, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are crucial for separating and quantifying analytes. Derivatization plays a vital role in preparing compounds like 2,3-dioxobutanedial for these techniques by modifying their physical and chemical properties.
Alkylation and Acylation Strategies for Volatility and Separability Enhancement
Alkylation and acylation are established derivatization techniques used to improve the volatility and chromatographic behavior of polar compounds chemcoplus.co.jpdamascusuniversity.edu.syresearchgate.netresearchgate.netphenomenex.comobrnutafaza.hr. These reactions typically involve replacing active hydrogen atoms with alkyl or acyl groups, respectively. For this compound, which possesses reactive carbonyl groups, these methods could be employed to create derivatives with enhanced volatility and altered retention times, facilitating separation on GC columns.
Alkylation: This process involves replacing active hydrogens with alkyl groups, often forming esters or ethers. While specific literature on the alkylation of this compound is limited, general alkylation reagents are widely used for compounds with hydroxyl, carboxyl, or amino groups chemcoplus.co.jpphenomenex.comobrnutafaza.hrjfda-online.comnih.gov. The resulting alkylated derivatives generally exhibit increased thermal stability and reduced polarity compared to their parent compounds.
Acylation: Acylation involves reacting active hydrogen atoms with acyl groups, typically using acyl halides or anhydrides. Reagents like trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA) are commonly used to introduce fluorinated acyl groups, which can significantly enhance detectability, especially with electron capture detectors (ECD) in GC chemcoplus.co.jpresearchgate.netobrnutafaza.hrjfda-online.comgcms.cz. These derivatives are generally more volatile and less polar, improving chromatographic performance.
Silylation for Gas Chromatography-Mass Spectrometry Compatibility
Silylation is one of the most versatile and widely used derivatization methods for GC and GC-MS analysis chemcoplus.co.jpresearchgate.netphenomenex.comobrnutafaza.hrnih.govcaltech.eduobrnutafaza.hrtcichemicals.com. This technique involves replacing active hydrogen atoms with a silyl (B83357) group, most commonly a trimethylsilyl (B98337) (TMS) group. Silylation significantly increases the volatility and thermal stability of analytes, making them more amenable to GC analysis chemcoplus.co.jpphenomenex.comobrnutafaza.hrcaltech.eduobrnutafaza.hrtcichemicals.com. Furthermore, silylated derivatives often exhibit improved chromatographic peak shape and enhanced mass spectrometric properties, aiding in identification and quantification chemcoplus.co.jpobrnutafaza.hrcaltech.edu.
Common silylating reagents include N,O-Bis(trimethylsilyl)acetamide (BSA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used in conjunction with catalysts like Trimethylchlorosilane (TMCS) chemcoplus.co.jpphenomenex.comobrnutafaza.hrcaltech.edutcichemicals.com. These reagents react with hydroxyl, carboxyl, amino, and thiol groups, converting polar compounds into less polar, more volatile derivatives suitable for GC-MS. While direct literature on the silylation of this compound is scarce, its reactive carbonyl functionalities suggest that silylation could be a viable strategy to improve its GC-MS analysis.
Derivatization for Advanced Spectroscopic Detection
Spectroscopic techniques offer powerful methods for identifying and quantifying analytes, often requiring derivatization to introduce or enhance detectable signals.
Chromophore and Fluorophore Tagging for Enhanced Sensitivity
For analytes lacking inherent chromophores or fluorophores, derivatization with reagents that possess these properties is essential for sensitive UV-Vis or fluorescence detection, particularly in HPLC utoronto.camdpi.comnih.gov. This approach significantly improves detection limits and selectivity.
A notable example relevant to dicarbonyl compounds is the derivatization of 2,3-butanedione (B143835) (diacetyl), a structurally related compound, with 4-nitro-o-phenylenediamine (B140028) (NPDA) for HPLC analysis. The resulting derivative is detectable via UV absorption at 260 nm jfda-online.comsielc.com. This method highlights the utility of specific derivatizing agents in creating UV-active compounds from dicarbonyls, a strategy that could be adapted for this compound. Fluorescent derivatization reagents, such as those used for amino acids like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC), are also employed to achieve high sensitivity shimadzu.commdpi.com. While these are specific to amino acids, they illustrate the principle of introducing fluorescent tags for enhanced detection.
Isotopic Labeling for NMR and MS Studies
Isotopic labeling, using stable isotopes such as deuterium (B1214612) (H), carbon-13 (C), and nitrogen-15 (B135050) (N), is a powerful tool for elucidating reaction mechanisms, tracking metabolic pathways, and improving the sensitivity and specificity of NMR and MS analyses obrnutafaza.hrmdpi.comnih.govsigmaaldrich.comupce.czuu.nl. These isotopes serve as tracers, allowing researchers to follow the fate of specific atoms within a molecule or biological system.
NMR Spectroscopy: Isotopic labeling, particularly with C and N, is crucial for obtaining high-resolution NMR spectra, enabling detailed structural characterization and the study of molecular dynamics obrnutafaza.hrtcichemicals.commdpi.comnih.govsigmaaldrich.comupce.cz. For example, N-labeled amino acids are used in metabolomics studies to enhance NMR detectability, often requiring low temperatures to mitigate line broadening nih.gov.
Mass Spectrometry (MS): In MS, isotopic labeling provides internal standards for quantitative analysis and improves the specificity of detection by shifting the mass-to-charge ratio of the analyte nih.govsigmaaldrich.comupce.cz. This is particularly valuable in complex matrices like biological samples for proteomics and metabolomics.
While direct reports of isotopic labeling specifically for this compound are not prevalent, the general principles indicate that introducing stable isotopes could facilitate its study using NMR and MS, particularly in reaction mechanism investigations or metabolic fate studies if it were involved in biological processes.
Chiral Derivatization for Enantiomeric Purity and Stereochemical Assignment
Chiral derivatization is employed to determine the enantiomeric purity of chiral compounds. This process involves reacting enantiomers with a chiral derivatizing agent to form diastereomers, which possess different physical and chemical properties and can therefore be separated using achiral chromatographic methods or distinguished by NMR chemcoplus.co.jpresearchgate.netsielc.comecut.edu.cnchromatographyonline.combioanalysis-zone.comnih.gov.
This compound itself is an achiral molecule. Therefore, chiral derivatization would not be applied to determine its own enantiomeric purity. However, if this compound were to be used as a reagent in the synthesis of chiral compounds, or if it were a precursor to chiral molecules, then chiral derivatization techniques would be relevant for analyzing the stereochemistry of the resulting products. The general principle involves reacting the chiral analyte with a chiral reagent to form diastereomers, which are then analyzed by GC or HPLC chemcoplus.co.jpresearchgate.netchromatographyonline.combioanalysis-zone.comnih.gov. For instance, chiral derivatization of amines with reagents like heptafluorobutyl chloroformate followed by amidation allows for GC-MS analysis of enantiomeric purity nih.gov. NMR can also be used to determine enantiomeric purity by forming diastereomeric derivatives that exhibit distinct NMR spectra ecut.edu.cn.
Development of High-Throughput Analytical Platforms for this compound Research
The efficient and rapid analysis of this compound is crucial for advancing research across various scientific disciplines, including chemical synthesis monitoring, environmental science, and biological studies. The development of high-throughput analytical platforms aims to significantly increase the speed and volume of sample analysis, thereby accelerating discovery and enabling comprehensive investigations that would be impractical with conventional methods. These platforms integrate automated sample preparation, rapid separation techniques, and sensitive detection systems to process large numbers of samples with minimal manual intervention.
Key Technological Components and Methodologies
The foundation of a high-throughput analytical platform for this compound typically involves several key technological components:
Automated Sample Preparation: This is a critical bottleneck in many analytical workflows. For this compound, which is a reactive diketone, automated derivatization is often a prerequisite for stable and sensitive detection. Robotic liquid handlers and automated workstations can precisely dispense reagents, incubate reaction mixtures, and perform automated extraction or cleanup steps, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Common derivatization strategies for diketones involve reactions with diamines (e.g., o-phenylenediamine (B120857) to form quinoxalines) or hydrazines (e.g., 2,4-dinitrophenylhydrazine (B122626) to form hydrazones), which can be readily automated.
Rapid Chromatographic Separation: Ultra-high-performance liquid chromatography (UHPLC) is a cornerstone of high-throughput analysis due to its ability to achieve significantly faster separation times compared to conventional HPLC, often with improved resolution. Development efforts focus on optimizing mobile phases, column chemistries, and gradient profiles to minimize run times while maintaining adequate separation of this compound and its potential derivatives from complex matrices.
Sensitive and Selective Detection: Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is indispensable for the sensitive and selective detection of this compound and its derivatized forms. High-throughput platforms often employ rapid scanning MS instruments or targeted acquisition methods, such as Multiple Reaction Monitoring (MRM), to achieve high sensitivity and throughput. Integration with diode array detectors (DAD) can also provide complementary UV-Vis spectral information.
Data Acquisition and Processing: Advanced software solutions are essential for managing the large volumes of data generated by high-throughput platforms. Automated data processing pipelines, including peak detection, integration, quantification, and statistical analysis, are developed to handle diverse sample sets efficiently.
Method Development Strategies for High-Throughput Platforms
Developing a robust high-throughput method involves systematic optimization of each stage of the analytical process. This often includes:
Design of Experiments (DoE): Statistical DoE approaches can be employed to efficiently explore the parameter space for derivatization, chromatography, and MS detection, identifying optimal conditions that balance speed, sensitivity, and selectivity.
Matrix Effects Mitigation: For complex samples, strategies to minimize matrix effects, such as optimized sample cleanup or the use of internal standards, are critical and must be integrated into the automated workflow.
Validation and Quality Control: Establishing rigorous validation protocols and implementing automated quality control checks are vital to ensure the reliability and reproducibility of results obtained from high-throughput analyses.
Research Findings Enabled by High-Throughput Platforms
The implementation of high-throughput analytical platforms for this compound can yield significant research findings by enabling:
Accelerated Reaction Monitoring: In chemical synthesis, high-throughput analysis allows for rapid screening of reaction conditions (e.g., catalysts, solvents, temperatures) to optimize yield and purity of this compound or its products, providing kinetic data more efficiently.
Environmental Sample Screening: High-throughput methods can facilitate the analysis of numerous environmental samples (e.g., water, air) for the presence and quantification of this compound, supporting environmental monitoring and risk assessment studies.
Metabolomic Profiling: In biological research, high-throughput platforms can enable the screening of large cohorts of biological samples (e.g., cell cultures, biofluids) to identify or quantify this compound as a potential biomarker or metabolite, contributing to a deeper understanding of metabolic pathways.
Illustrative Performance Metrics for a High-Throughput Platform
The development of high-throughput platforms is often characterized by improvements in key performance indicators. The table below illustrates typical targets and achievements for such a system designed for this compound analysis.
| Parameter | Target Value / Description | Notes |
| Sample Throughput | > 100 samples per 8-hour shift | Achieved through parallel processing and automated workflows. |
| Sample Volume | < 50 µL | Minimizes reagent consumption and sample requirements. |
| Sample Prep Time | < 5 minutes per sample | Automated derivatization, extraction, and cleanup. |
| Chromatographic Run | < 2 minutes per sample | Optimized UHPLC methods for rapid separation. |
| Detection Method | LC-MS/MS (e.g., ESI, MRM) | High sensitivity and selectivity for derivatized this compound. |
| Sensitivity (LLOQ) | Low ng/mL or pg/mL range (for derivatized analyte) | Dependent on derivatization efficiency and matrix. |
| Automation Level | Fully integrated (sample injection to data output) | Minimizes manual handling and potential for errors. |
| Data Analysis Time | Minutes per batch (with automated processing software) | Enables rapid turnaround of results. |
Challenges and Future Directions
Developing and implementing high-throughput analytical platforms for this compound presents several challenges. Ensuring the stability of the compound and its derivatives throughout the automated preparation and analysis steps is paramount. Matrix effects in complex biological or environmental samples can also pose significant hurdles, requiring robust sample cleanup strategies. Furthermore, the complexity of data generated necessitates sophisticated bioinformatics tools for effective interpretation. Future directions in this field include the integration of microfluidic technologies for further miniaturization and increased sample preparation efficiency, the application of artificial intelligence (AI) for predictive method development and data analysis, and the development of novel, rapid derivatization chemistries that are amenable to automation and high sensitivity detection.
Coordination Chemistry and Metal Complexation of 2,3 Dioxobutanedial
Ligand Properties and Coordination Modes of the Tetracarbonyl System
2,3-Dioxobutanedial possesses two sets of vicinal (1,2-) dicarbonyl functionalities. This arrangement of four potential donor oxygen atoms within a compact, conjugated framework imparts distinctive properties that are expected to govern its interactions with metal ions. The strong electron-withdrawing nature of the carbonyl groups influences the electron density on the oxygen atoms, making them weak σ-donors but potentially effective π-acceptors, similar to the carbon monoxide ligand in metal carbonyls. wikipedia.org
The primary coordination mode anticipated for this compound involves chelation. Each of the two vicinal dicarbonyl pairs can act as a bidentate chelating agent, binding to a metal center through the two oxygen atoms to form a stable five-membered ring. This is analogous to the coordination behavior of α-diketones like diacetyl and benzil (B1666583). researchgate.net The formation of such chelate rings is generally favored thermodynamically due to the chelate effect.
Beyond simple chelation, the structure of this compound allows for more complex coordination modes. It has the potential to act as a bridging ligand, connecting two or more metal centers. orientjchem.org Several bridging scenarios can be envisioned:
Bidentate Bridging: One of the vicinal dicarbonyl units could chelate to one metal center while the other unit chelates to a second, forming a binuclear complex.
Tetradentate Bridging: In a different arrangement, all four carbonyl oxygens could participate in bonding, potentially bridging two metal centers in a tetradentate fashion, leading to polynuclear or coordination polymer structures. This has been observed in other complex polycarbonyl ligands. nih.govsciensage.info
The binding affinity of this compound for a metal ion is governed by a combination of electronic and steric effects.
Steric Factors: The this compound molecule is relatively small and can adopt a planar conformation. This minimal steric profile would impose few restrictions on the coordination geometry, allowing it to adapt to the preferences of various metal ions. This contrasts with bulkier diketonate ligands where substituents can limit the approach to the metal center and influence the stability and structure of the resulting complex. The lack of bulky groups would facilitate the formation of a wide range of coordination numbers and geometries.
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes with this compound would likely follow standard procedures in coordination chemistry, typically involving the reaction of a metal salt with the ligand in an appropriate solvent. The choice of solvent would be critical to ensure the solubility of both the metal precursor and the ligand. Studies on related glyoxal (B1671930) and diacetyl derivatives have utilized solvents like ethanol (B145695) for synthesis. unn.edu.ngsupabase.co
Depending on the reaction stoichiometry and the nature of the metal precursor, both homoleptic and heteroleptic complexes could potentially be synthesized.
Homoleptic Complexes: These complexes would feature only this compound as the ligand, with a general formula of [M(C₄H₂O₄)ₓ]ⁿ⁺ or [M(C₄H₂O₄)ₓ]ⁿ⁻. For example, a divalent metal ion (M²⁺) might form an octahedral complex such as [M(C₄H₂O₄)₃]⁴⁻, assuming each ligand acts as a bidentate chelator.
Heteroleptic Complexes: These complexes would contain this compound along with other ligands (L) in the coordination sphere, such as water, ammonia, or halide ions. An example could be a square planar complex like [M(C₄H₂O₄)L₂] or an octahedral complex such as [M(C₄H₂O₄)₂L₂]. The formation of such mixed-ligand complexes is common in coordination chemistry. mdpi.com
The definitive method for elucidating the solid-state structure of any new metal complex is single-crystal X-ray diffraction. researchgate.net This technique provides precise information on atomic positions, allowing for the determination of key structural parameters such as:
Bond Lengths and Angles: The distances between the metal and the coordinating oxygen atoms (M-O bonds) and the O-M-O "bite" angle of the chelate ring.
Supramolecular Structure: How the individual complex units are arranged in the crystal lattice, including any intermolecular interactions like hydrogen bonding.
While no crystal structures for metal-2,3-dioxobutanedial complexes are currently reported, a table of plausible coordination geometries based on common coordination numbers can be proposed.
Table 1: Potential Coordination Geometries for Metal-Dioxobutanedial Complexes
| Coordination Number | Geometry | Example Metal Ions |
| 2 | Linear | Ag(I), Au(I) |
| 4 | Tetrahedral | Zn(II), Co(II) |
| 4 | Square Planar | Ni(II), Pd(II), Pt(II), Cu(II) |
| 6 | Octahedral | Cr(III), Fe(II/III), Co(II/III), Ni(II) |
Electronic and Magnetic Properties of Coordination Compounds
The electronic and magnetic properties of coordination compounds are dictated by the d-electron configuration of the central metal ion and the ligand field environment. researchgate.net The this compound ligand, with its π-accepting character, is expected to be a strong-field ligand, capable of inducing a large splitting (Δ) of the metal's d-orbitals.
This large ligand field splitting has significant consequences for the magnetic properties of the complexes. For transition metal ions with d⁴, d⁵, d⁶, or d⁷ electron configurations, a strong ligand field can overcome the electron-pairing energy, resulting in a low-spin ground state where the maximum number of electrons occupy the lower-energy d-orbitals. This leads to a reduced number of unpaired electrons and consequently, a smaller magnetic moment compared to a high-spin complex with a weak-field ligand. Diamagnetism would be expected for a low-spin d⁶ complex, such as one with Fe(II) or Co(III). researchgate.net For other configurations (d¹, d², d³, d⁸, d⁹, d¹⁰), only one spin state is possible, and their magnetic properties are more straightforward to predict.
The expected magnetic behavior can be summarized by calculating the theoretical spin-only magnetic moment (μ_so) using the formula:
μ_so = √[n(n+2)]
where 'n' is the number of unpaired electrons.
Table 2: Predicted Electronic and Magnetic Properties for Octahedral Complexes with a Strong-Field Ligand
| Metal Ion | d-Electron Count | Unpaired Electrons (n) (Low-Spin) | Predicted Spin-Only Magnetic Moment (μ_so) in Bohr Magnetons (B.M.) |
| Cr²⁺ | d⁴ | 2 | 2.83 |
| Mn²⁺ | d⁵ | 1 | 1.73 |
| Fe²⁺ | d⁶ | 0 | 0 (Diamagnetic) |
| Co²⁺ | d⁷ | 1 | 1.73 |
| Ni²⁺ | d⁸ | 2 | 2.83 |
| Cu²⁺ | d⁹ | 1 | 1.73 |
Scientific Literature Review Reveals Scant Data on the Coordination Chemistry of this compound
Despite a comprehensive search of available scientific literature, detailed research findings on the coordination chemistry, metal complexation, and catalytic activity of this compound are notably absent. This scarcity of information prevents a thorough analysis as per the requested detailed outline.
The search results consistently directed towards related, but distinct, compounds. For instance, significant research exists on the metal complexes of derivatives of 2,3-butanedione (B143835), such as 2,3-butanedione bis(isonicotinylhydrazone) [BBINH], where the coordination chemistry, spectroscopic properties, and biological activities have been characterized. nih.gov Similarly, extensive literature is available on the coordination of various Schiff bases, dithiocarbamates, and other chelating ligands to a range of metal ions. researchgate.netwikipedia.org These studies often include detailed spectroscopic analysis (UV-Vis, EPR), magnetic susceptibility measurements, and investigations into the catalytic potential of the resulting metal complexes. japsonline.commarquette.edunih.gov
However, the specific ligand "this compound" does not appear to have been a focus of such detailed coordination chemistry studies within the public domain of scientific research. The structure of this compound, a four-carbon dialdehyde (B1249045) featuring two ketone functionalities, suggests it could act as a multidentate ligand, yet its synthesis and complexation behavior with metal ions are not documented in the reviewed literature.
Consequently, it is not possible to provide scientifically accurate information or data tables for the following requested sections concerning this compound:
Reactivity and Catalytic Activity of Metal-Dioxobutanedial Complexes
Without primary research data, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy.
It is possible that research on this specific compound exists under a less common nomenclature, is part of proprietary research not available in the public domain, or is yet to be published. Should a reference to a specific study on the coordination chemistry of this compound become available, a detailed article as per the requested outline could be compiled. Until then, the scientific community awaits research to shed light on the coordination behavior of this intriguing dicarbonyl compound.
Supramolecular Chemistry and Self Assembly of 2,3 Dioxobutanedial Systems
Non-Covalent Interactions Driving Self-Assembly
The self-assembly of 2,3-dioxobutanedial is primarily governed by a range of non-covalent interactions. These weak forces dictate the spatial arrangement of molecules, leading to the formation of ordered supramolecular structures. The high density of electronegative oxygen atoms and the conjugated π-system in this compound are key to its assembly behavior.
Hydrogen Bonding Networks Involving Carbonyl Oxygen Atoms
While this compound lacks hydrogen bond donor groups, its four carbonyl oxygen atoms act as potent hydrogen bond acceptors. masterorganicchemistry.com This allows it to form extensive hydrogen bonding networks with appropriate donor molecules, such as water, alcohols, or amines. In such assemblies, the this compound molecule can bridge multiple donor molecules, facilitating the formation of one-, two-, or three-dimensional structures.
The strength and directionality of these hydrogen bonds are crucial for the stability and topology of the resulting network. wikipedia.org For instance, in the presence of diols or diamines, predictable patterns of hydrogen bonds can lead to crystalline co-crystals. The geometry of the hydrogen bonds, including bond lengths and angles, is influenced by the steric and electronic properties of the donor molecule. In protein structures, hydrogen bonds involving the carbonyl oxygen of the polypeptide backbone are fundamental to the formation of secondary structures like α-helices and β-pleated sheets. khanacademy.orglibretexts.org
| Interaction Type | Typical Energy (kJ/mol) | Participating Groups on this compound |
| Hydrogen Bonding | 5 - 30 | Carbonyl Oxygen (Acceptor) |
| Dipole-Dipole | 5 - 25 | Carbonyl Groups (C=O) |
| π-π Stacking | 0 - 50 | Conjugated π-system (O=CC=O) |
Table 1: Estimated energies of non-covalent interactions relevant to the self-assembly of this compound systems.
π-π Stacking and Electrostatic Interactions in Ordered Assemblies
The conjugated system of this compound, consisting of two carbonyl groups and a carbon-carbon double bond, can participate in π-π stacking interactions. While typically associated with aromatic systems, stacking can also occur between non-aromatic conjugated molecules. semanticscholar.orgresearchgate.netnih.govnih.gov These interactions arise from a combination of electrostatic and dispersion forces between the π-electron clouds of adjacent molecules. acs.org In the case of this compound, a parallel-displaced or T-shaped arrangement would be favored to minimize repulsion and maximize attraction.
Design and Synthesis of Supramolecular Architectures
The unique structural and electronic features of this compound make it a valuable component for the bottom-up synthesis of complex supramolecular structures. Its reactivity and capacity for molecular recognition allow for its incorporation into host-guest systems and extended covalent frameworks.
Molecular Recognition and Host-Guest Chemistry with this compound as a Component
Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule through non-covalent interactions. wikipedia.orgacs.orgfiveable.me Given its small size and strong hydrogen bond accepting capability, this compound is well-suited to act as a "guest" molecule within the cavities of larger macrocyclic hosts such as cyclodextrins, calixarenes, or cucurbiturils. nih.govfrontiersin.org The binding within these hosts would be driven by a combination of hydrogen bonding to the carbonyl groups and van der Waals interactions. nih.govresearchgate.net
Conversely, assemblies of this compound, potentially in combination with other molecules, could form a "host" structure. For example, a hydrogen-bonded network could create defined cavities capable of selectively binding small guest molecules that are complementary in size, shape, and chemical nature. researchgate.net
Templated Assembly Strategies and Covalent Organic Framework Formation
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building units linked by strong covalent bonds. acs.orgsemanticscholar.orgnih.gov The aldehyde functionalities of this compound make it an ideal candidate as a building block, or "linker," for the synthesis of COFs. cd-bioparticles.netchemscene.comalfa-chemistry.comcd-bioparticles.net
Specifically, this compound can undergo condensation reactions with multitopic amines (e.g., diamines or triamines) to form highly stable, imine-linked COFs. acs.orgresearchgate.netnih.gov This Schiff-base reaction is reversible, which allows for "error-checking" during the synthesis, leading to highly crystalline and ordered materials. core.ac.ukacs.org By choosing amine building blocks of different geometries (e.g., linear, trigonal), it is possible to direct the synthesis toward COFs with specific topologies and pore sizes. nih.gov A hypothetical two-dimensional COF could be synthesized from this compound and a linear diamine, resulting in a porous sheet-like structure.
| Linker 1 (Aldehyde) | Linker 2 (Amine) | Potential COF Topology | Estimated Pore Size (Å) |
| This compound | 1,4-Phenylenediamine | 2D Kagome Lattice | ~ 8 - 12 |
| This compound | 1,3,5-Tris(4-aminophenyl)benzene | 2D Hexagonal Lattice | ~ 15 - 20 |
| This compound | Tetra(4-aminophenyl)methane | 3D Diamondoid | ~ 10 - 15 |
Table 2: Hypothetical Covalent Organic Frameworks (COFs) synthesized using this compound as a building block.
Characterization of Supramolecular Structures
A variety of analytical techniques are employed to elucidate the structure and properties of supramolecular assemblies containing this compound. rsc.org The choice of method depends on the nature of the assembly, whether it is in solution, in the solid state, or at an interface.
For crystalline materials, such as co-crystals or COFs, single-crystal or powder X-ray diffraction (XRD) is the definitive method for determining the precise atomic arrangement, including bond lengths, bond angles, and packing motifs. nih.govresearchgate.net For COFs, XRD is crucial for confirming the predicted framework topology and assessing the degree of crystallinity. escholarship.org
In solution, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying host-guest interactions. acs.org Techniques such as 1H NMR titration can be used to determine binding constants and to map the binding site by observing chemical shift changes upon complexation. nih.gov For solid-state systems, solid-state NMR provides information about the local chemical environment and molecular conformation. researchgate.net
Spectroscopic methods such as Fourier-transform infrared (FTIR) and Raman spectroscopy are used to probe the non-covalent interactions within the assembly. nih.gov For instance, the formation of hydrogen bonds results in a characteristic shift in the stretching frequency of the involved carbonyl groups, which can be observed by FTIR. wikipedia.org
Microscopic Techniques (e.g., AFM, TEM, SEM) for Morphological Analysis
There is currently no available research that employs Atomic Force Microscopy (AFM), Transmission Electron Microscopy (TEM), or Scanning Electron Microscopy (SEM) to analyze the morphology of supramolecular structures formed from this compound. Such studies would be essential to visualize the size, shape, and organization of any self-assembled architectures.
Scattering Methods (e.g., SAXS, SANS) for Structural Elucidation
Similarly, a review of the literature finds no instances of Small-Angle X-ray Scattering (SAXS) or Small-Angle Neutron Scattering (SANS) being used to elucidate the structural details of this compound-based supramolecular systems. These techniques would be critical in determining the packing, dimensions, and periodicities within any potential assemblies in solution or the solid state.
Dynamic and Responsive Supramolecular Systems Based on this compound
The development of dynamic and responsive supramolecular systems, which can alter their structure and function in response to external stimuli, is a key area of modern materials science. However, there are no documented examples of such systems being constructed using this compound as a primary component. The potential for this compound to participate in reversible non-covalent interactions that would enable dynamic behavior remains to be investigated.
Environmental Fate and Degradation Pathways of 2,3 Dioxobutanedial
Abiotic Degradation Mechanisms
Abiotic degradation of 2,3-dioxobutanedial involves non-biological processes, primarily driven by photochemical reactions and hydrolysis. These mechanisms are significant in determining the compound's persistence in aqueous and atmospheric environments.
In the atmosphere, the primary degradation pathway for many volatile organic compounds is reaction with hydroxyl radicals (•OH), often referred to as the "detergent" of the troposphere. wikipedia.org The reaction of this compound with hydroxyl radicals is a key step in its atmospheric removal. wikipedia.org The rate constant for the reaction of diacetyl with hydroxyl radicals in aqueous solution has been determined, providing insight into its potential for photochemical degradation in sunlit surface waters and in the atmosphere. nist.gov
Table 1: Rate Constant for the Reaction of this compound with Hydroxyl Radical
| Reaction Medium | Rate Constant (k) | Temperature (°C) | Reference |
| Aqueous Solution | 1.7 x 10⁹ M⁻¹s⁻¹ | Not Specified | nist.gov |
Note: The provided data is for aqueous solution, but it serves as an indicator of reactivity in atmospheric water droplets as well.
In aqueous environments, this compound can also undergo photoinduced reactions. For instance, irradiation of diacetyl in the presence of a photosensitizer and an electron donor can lead to the reduction of water. researchgate.net This suggests that in natural waters containing dissolved organic matter, which can act as a photosensitizer, indirect photolysis may contribute to the transformation of this compound.
The hydrolytic stability of this compound is a measure of its reactivity with water. While specific studies on the hydrolysis of this compound itself are limited, research on related compounds provides some understanding. For example, a study on the hydrolysis of diacetyl nadolol (B74898), a prodrug containing a diacetyl group, demonstrated that the hydrolysis is subject to specific base catalysis in the neutral pH range (6.8 to 8.2). nih.gov The rate of hydrolysis is dependent on both pH and temperature. nih.gov
Table 2: Kinetic Constants for the Hydrolysis of a Diacetyl-Containing Compound (Diacetyl Nadolol)
| Parameter | Value | Conditions | Reference |
| Activation Energy | 9.78 kcal/mol | Hydrolysis of diacetyl nadolol to acetyl nadolols | nih.gov |
| Second-order rate constant | 3.47 x 10⁴ M⁻¹h⁻¹ | at 75°C | nih.gov |
Note: These values are for a related compound and should be considered as indicative of the potential hydrolytic behavior of the diacetyl functional group.
The stability of this compound is also influenced by the surrounding chemical matrix. In acidic conditions, the hydrolysis rate of similar compounds has been shown to increase with decreasing pH. e3s-conferences.org
Biotic Degradation Mechanisms
Biotic degradation involves the breakdown of this compound by living organisms, primarily microorganisms. This is a major pathway for its removal from the environment, especially in soil and aquatic systems with active microbial populations.
This compound is a well-known metabolite in various microorganisms, including bacteria and yeast. nih.gov It is often formed as an intermediate in fermentation processes. wikipedia.org The primary pathway for its formation in many fermentative bacteria involves the condensation of pyruvate (B1213749) and acetyl-CoA. wikipedia.org
A key aspect of its biotic degradation is its conversion to less toxic and less odorous compounds. A common biotransformation is the reduction of this compound to acetoin (B143602) and subsequently to 2,3-butanediol (B46004). wikipedia.org This process is catalyzed by enzymes such as diacetyl reductase. nih.gov
Table 3: Microorganisms Involved in the Metabolism of this compound
| Microorganism | Metabolic Process | Key Enzymes | Reference |
| Saccharomyces cerevisiae | Reduction of diacetyl to acetoin and 2,3-butanediol | Diacetyl reductase | nih.govwikipedia.org |
| Lactococcus lactis | Production and metabolism of diacetyl | α-Acetolactate synthase, α-acetolactate decarboxylase | researchgate.net |
| Pseudomonas fluorescens | Production of diacetyl and acetoin | Not specified | nih.gov |
| Aerobacter aerogenes | Production of diacetyl and acetoin | Not specified | nih.gov |
| Lactobacillus brevis | Production of diacetyl and acetoin | Not specified | nih.gov |
The efficiency of this biotransformation can be influenced by environmental factors such as pH and the availability of electron donors like NADH.
As a product of fermentation, this compound plays a role in microbial carbon cycling, particularly in anaerobic or microaerophilic environments where fermentation is a primary mode of energy generation. wikipedia.org Its production and subsequent consumption by other microorganisms represent a transfer of carbon within the microbial food web.
The presence of this compound can also influence the dynamics of microbial communities due to its antimicrobial properties. It has been shown to be more effective against gram-negative bacteria, yeasts, and molds than against gram-positive bacteria, particularly lactic acid bacteria which are often involved in its production. nih.gov This selective antimicrobial activity can shape the composition and function of microbial ecosystems. For instance, in soil, the release of volatile organic compounds like diacetyl by plant growth-promoting rhizobacteria can modulate plant responses and interactions with other soil microbes. researchgate.net
Assessment of Environmental Persistence and Formation of Transformation Products
The environmental persistence of this compound is generally considered to be low due to its susceptibility to both abiotic and biotic degradation processes. Its volatility can lead to its partitioning into the atmosphere where it is subject to photochemical degradation. researchgate.net In soil and water, microbial metabolism is a significant removal mechanism.
The primary transformation products of this compound in the environment are acetoin and 2,3-butanediol, which are formed through microbial reduction. wikipedia.org These compounds are generally considered to be less toxic and have a less intense aroma compared to this compound. Further degradation of these products can lead to their complete mineralization to carbon dioxide and water.
Under certain photochemical conditions, the degradation of this compound can lead to the formation of other products. For example, its reaction with peroxynitrite can result in the formation of acetic acid. researchgate.net The specific transformation products formed will depend on the environmental conditions, such as the presence of light, reactive oxygen species, and the composition of the microbial community.
Advanced Oxidation Processes (AOPs) for Environmental Remediation
Advanced Oxidation Processes (AOPs) represent a class of environmental remediation technologies that rely on the generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH), to degrade recalcitrant organic pollutants in water and wastewater. These processes are considered promising for the treatment of complex organic molecules that are resistant to conventional biological treatments. While specific research on the application of AOPs to this compound is limited, the degradation pathways can be inferred from studies on analogous dicarbonyl compounds such as glyoxal (B1671930) and methylglyoxal.
AOPs are characterized by their ability to achieve high mineralization rates of organic compounds, converting them into less harmful substances like carbon dioxide, water, and inorganic salts. The non-selective nature of hydroxyl radicals allows them to react rapidly with a wide range of organic contaminants. Common AOPs include ozonation (O₃), UV/hydrogen peroxide (UV/H₂O₂), Fenton and photo-Fenton reactions, and photocatalysis using semiconductors like titanium dioxide (TiO₂).
The efficacy of AOPs in degrading dicarbonyl compounds is influenced by various factors, including the pH of the solution, the concentration of the oxidant, the intensity of UV radiation (where applicable), and the presence of other water matrix components that can act as radical scavengers.
Ozonation: Ozone can react with organic compounds either directly through molecular ozone or indirectly through the hydroxyl radicals produced from its decomposition in water. For dicarbonyls, the reaction with ozone can lead to the cleavage of carbon-carbon bonds and the formation of smaller, more biodegradable organic acids. Studies on the ozonation of dissolved organic matter have shown the formation of various carbonyl compounds, indicating that the degradation of larger molecules can lead to the transient formation of smaller aldehydes and ketones.
UV/H₂O₂ Treatment: This process involves the photolysis of hydrogen peroxide by ultraviolet radiation to generate hydroxyl radicals. It is an effective method for the degradation of a wide range of organic pollutants. The degradation of dicarbonyl compounds via UV/H₂O₂ would proceed through hydrogen abstraction or addition reactions by the hydroxyl radicals, leading to a cascade of oxidation reactions that ultimately result in mineralization.
Fenton and Photo-Fenton Processes: The Fenton reaction utilizes hydrogen peroxide in the presence of ferrous ions (Fe²⁺) to produce hydroxyl radicals. The efficiency of this process can be enhanced with the use of UV light (photo-Fenton), which promotes the regeneration of Fe²⁺ from Fe³⁺, thereby sustaining the catalytic cycle. While direct studies on this compound are not available, the Fenton process has been shown to potentiate the autoxidation of related dicarbonyls. nih.gov
Photocatalysis: In photocatalytic processes, a semiconductor material, typically TiO₂, is irradiated with UV light, leading to the formation of electron-hole pairs. These charge carriers can then react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species. This method has demonstrated high efficiency in the degradation of various organic pollutants.
The following table summarizes the potential applicability and key parameters of different AOPs for the degradation of dicarbonyl compounds, based on existing research on similar molecules.
| Advanced Oxidation Process | Key Reactants/Catalysts | Primary Oxidant | Typical Reaction Byproducts (for analogous compounds) |
| Ozonation | Ozone (O₃) | Molecular O₃, Hydroxyl Radical (•OH) | Smaller aldehydes, carboxylic acids (e.g., glyoxylic acid, pyruvic acid) |
| UV/H₂O₂ | UV radiation, Hydrogen Peroxide (H₂O₂) | Hydroxyl Radical (•OH) | Short-chain organic acids, CO₂, H₂O |
| Fenton Reaction | Ferrous Iron (Fe²⁺), Hydrogen Peroxide (H₂O₂) | Hydroxyl Radical (•OH) | Oxidized dicarbonyls, organic acids |
| Photo-Fenton | Ferrous Iron (Fe²⁺), H₂O₂, UV radiation | Hydroxyl Radical (•OH) | Enhanced degradation to CO₂ and H₂O |
| Photocatalysis | Semiconductor (e.g., TiO₂), UV radiation | Hydroxyl Radical (•OH), Superoxide Radical (O₂⁻•) | Mineralization to CO₂ and H₂O |
Detailed research findings on the degradation of analogous dicarbonyl compounds provide insight into the potential environmental fate of this compound when subjected to AOPs. For instance, the ozonation of water containing dissolved organic matter has been shown to produce a variety of carbonyl compounds, including glyoxal and methylglyoxal, which can then be further degraded with continued ozone exposure. The formation and subsequent removal of these compounds depend on the specific ozone dose and the characteristics of the water matrix.
The table below presents a summary of research findings on the AOP-mediated degradation of glyoxal and methylglyoxal, which can serve as surrogates for understanding the potential degradation of this compound.
| Compound | AOP Method | Key Findings |
| Glyoxal | Ozonation | Formation as a byproduct of ozonation of larger organic molecules; subsequent degradation to smaller organic acids. nih.govethz.ch |
| Methylglyoxal | Ozonation | Identified as a byproduct in ozonated water samples. tandfonline.com |
| Glyoxal & Methylglyoxal | Fenton's Reagent | Dihydroxyacetone, a related compound, autoxidizes to form these dicarbonyls, with the effect potentiated by Fenton's reaction. nih.gov |
It is important to note that while these findings for analogous compounds are informative, specific studies on this compound are necessary to fully elucidate its degradation pathways and kinetics under various AOP conditions. The efficiency of each AOP will be highly dependent on the specific operational parameters and the composition of the water matrix being treated.
Conclusion and Future Research Directions
Summary of Current Research Landscape and Knowledge Gaps for 2,3-Dioxobutanedial
The current research landscape for this compound appears to be significantly less developed than that of related compounds like 2,3-Butanediol (B46004) (2,3-BDO). Available information primarily identifies this compound by its chemical identifiers (CAS 18655-47-5, PubChem CID 13796889) and notes its existence, often in hydrated forms, such as the dihydrate which comprises the majority of species. lookchem.comlookchem.comnih.govrsc.org There is a notable lack of detailed studies on its synthesis, comprehensive chemical properties, reactivity profile, and established industrial applications in the publicly accessible scientific literature.
The primary knowledge gaps for this compound include:
Synthesis Methodologies: While its hydrate (B1144303) is mentioned, specific, well-established, and scalable synthetic routes for the anhydrous or pure form of this compound are not widely documented.
Chemical Properties and Reactivity: Detailed information regarding its stability, specific reaction pathways, functional group transformations, and potential as a chemical intermediate is largely absent. The mention of its "reactivity of the dihydrate" suggests that its behavior in different forms might be a key area for investigation. rsc.org
Applications: Unlike 2,3-BDO, which has numerous documented applications in polymers, biofuels, solvents, and as a precursor for various chemicals, there are no clear, established applications for this compound presented in the surveyed literature.
Characterization: Comprehensive spectroscopic data, thermodynamic properties, and detailed structural analyses beyond basic identification are not readily available.
The contrast with the extensive research on 2,3-Butanediol, which explores its biotechnological production, conversion into biofuels (like MEK and 1,3-butadiene), use in polymers (e.g., Vulkollan), and as a solvent, highlights the nascent stage of research concerning this compound. frontiersin.orgresearchgate.netencyclopedia.pubontosight.aimdpi.comwikipedia.orgresearchgate.net
Emerging Avenues and Unexplored Frontiers in Chemical Sciences
Given the limited current research, virtually all aspects of this compound represent unexplored frontiers. Emerging avenues could include:
Development of Novel Synthetic Pathways: Research could focus on developing efficient, cost-effective, and scalable synthesis methods for this compound, potentially exploring biocatalytic or chemo-catalytic routes. Understanding the synthesis and stability of its different hydration states would be crucial.
Exploration of Reactivity and Derivatization: Its structure, featuring two aldehyde and two ketone functionalities (or their hydrated forms), suggests potential for diverse chemical transformations. Investigating its participation in condensation reactions, cyclizations, redox reactions, and as a building block for novel heterocycles or complex organic molecules could yield significant discoveries.
Computational Chemistry and Theoretical Studies: Advanced computational methods could predict the stability, reactivity, and potential properties of this compound, guiding experimental efforts. This could include studies on its electronic structure, reaction mechanisms, and potential interactions.
Material Science Applications: If stable and synthesizable, its polyfunctional nature might lend itself to applications in polymer chemistry, cross-linking agents, or as a precursor for novel materials with unique properties.
Analytical Method Development: Establishing robust analytical techniques for its detection, quantification, and characterization in various matrices would be a foundational step for any further research.
Interdisciplinary Research Opportunities and Collaborative Initiatives
The study of this compound offers numerous interdisciplinary opportunities:
Organic Synthesis and Catalysis: Developing new catalytic systems (homogeneous, heterogeneous, or enzymatic) for its synthesis and transformation would bridge organic chemistry and catalysis. Collaboration with catalysis experts could accelerate the discovery of efficient reaction pathways.
Biochemistry and Biotechnology: If this compound is found to be a metabolite or intermediate in biological pathways, or if biocatalytic synthesis routes are feasible, collaborations with biochemists and biotechnologists would be essential. Understanding its role in biological systems could reveal novel applications or production methods.
Materials Science: Its potential use as a monomer, cross-linker, or building block for advanced materials could foster collaborations with materials scientists. This could lead to the development of new polymers, resins, or functional coatings.
Computational Chemistry and Cheminformatics: Theoretical studies on its structure-activity relationships, reaction mechanisms, and property predictions would benefit from collaborations with computational chemists and cheminformaticians. This could guide experimental design and accelerate the understanding of its fundamental behavior.
Analytical Chemistry: Developing sensitive and selective analytical methods for its detection and quantification would require expertise from analytical chemists, particularly if it is to be studied in complex biological or environmental samples.
Initiating collaborative initiatives, such as inter-departmental university projects or partnerships between academic institutions and chemical industries, could provide the necessary resources and diverse expertise to explore the uncharted territory of this compound. Such collaborations, as highlighted by general interdisciplinary research support initiatives, are crucial for driving innovation and tackling complex scientific challenges. hokudai.ac.jp
Q & A
Basic Research Questions
Q. How can researchers determine the purity and structural integrity of synthesized 2,3-Dioxobutanedial?
- Methodology : Use high-performance liquid chromatography (HPLC) for purity assessment, coupled with nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR) to confirm structural features. Mass spectrometry (MS) can validate molecular weight. Cross-reference spectral data with literature or computational predictions to resolve ambiguities .
- Data Analysis : Tabulate retention times (HPLC), chemical shifts (NMR), and fragmentation patterns (MS) to create a reproducibility benchmark.
Q. What experimental designs are optimal for studying the stability of this compound under varying pH and temperature conditions?
- Methodology : Conduct controlled stability studies using buffer solutions across a pH range (e.g., 2–12) and temperatures (e.g., 4°C, 25°C, 40°C). Monitor degradation via UV-Vis spectroscopy or HPLC.
- Data Contradiction : If degradation rates conflict with theoretical models, re-examine buffer interactions or oxidation pathways. Use Arrhenius plots to reconcile temperature-dependent discrepancies .
Q. How can researchers validate the reactivity of this compound with nucleophiles in aqueous systems?
- Methodology : Perform kinetic studies using stopped-flow techniques or fluorescence quenching. Compare reaction rates with structurally similar diketones (e.g., 2,3-butanedione) to isolate electronic or steric effects.
- Statistical Tools : Apply pseudo-first-order kinetics and linear regression to derive rate constants. Use ANOVA to assess significance across experimental replicates .
Advanced Research Questions
Q. How to resolve conflicting data on this compound’s role in metabolic pathways, such as its interaction with erythrocyte enzymes?
- Methodology : Replicate in vitro assays under conditions mirroring physiological environments (e.g., ionic strength, cofactors). Use isotopic labeling (e.g., C or O) to track reaction intermediates via NMR or MS.
- Contradiction Analysis : If enzyme kinetics diverge from prior studies, evaluate assay purity, substrate solubility, or competing side reactions. Reference protocols from erythrocyte metabolism studies for validation .
Q. What strategies can elucidate the tautomeric equilibria of this compound in non-polar solvents?
- Methodology : Employ variable-temperature NMR or infrared (IR) spectroscopy to detect tautomeric shifts. Computational modeling (DFT or MD simulations) can predict dominant tautomers and guide experimental design.
- Data Presentation : Compare experimental and computational results in a table, highlighting free energy differences () and solvent effects .
Q. How to design a study investigating this compound’s potential as a crosslinking agent in polymer chemistry?
- Methodology : Screen crosslinking efficiency using rheometry or gel fraction analysis. Pair with FTIR or X-ray diffraction (XRD) to characterize bond formation.
- Advanced Analysis : Apply time-resolved small-angle X-ray scattering (SAXS) to monitor real-time network formation. Address contradictions in crosslinking density by correlating mechanical data with molecular dynamics simulations .
Methodological Guidelines
- Research Question Formulation : Ensure questions are specific, non-trivial, and answerable within resource constraints. For example, avoid overly broad questions like “What is this compound?” in favor of hypothesis-driven inquiries (e.g., “How does solvent polarity influence its tautomerization kinetics?”) .
- Data Integrity : Include raw and processed data in appendices, with clear labeling (e.g., “Supplementary Table S1: HPLC Retention Times”). Use error bars and confidence intervals in graphs to convey reproducibility .
- Literature Synthesis : Prioritize peer-reviewed journals over secondary sources. For example, cite kinetic studies from Biochemical Journal rather than commercial databases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
